molecular formula C8H10F2O4 B8137631 Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 1608143-73-2

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B8137631
CAS No.: 1608143-73-2
M. Wt: 208.16 g/mol
InChI Key: BRENZFDSACTDDA-RFZPGFLSSA-N
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Description

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H10F2O4. This compound is characterized by the presence of two fluorine atoms, a methoxycarbonyl group, and a carboxylic acid group attached to a cyclopentane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the fluorination of a cyclopentane derivative followed by esterification and carboxylation reactions. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxycarbonyl and carboxylic acid groups facilitate binding to active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
  • (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Uniqueness

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRENZFDSACTDDA-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608143-73-2
Record name rac-(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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